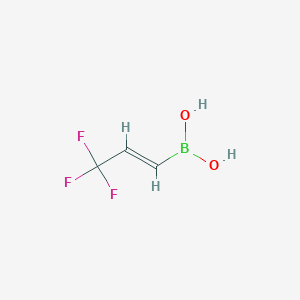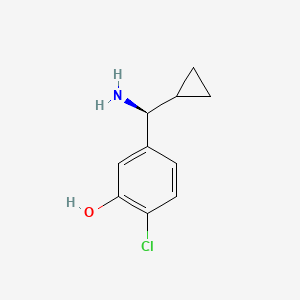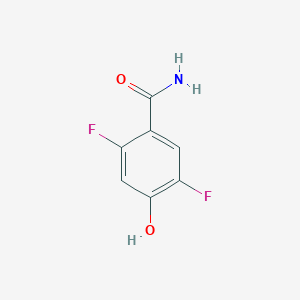
(3,3,3-Trifluoroprop-1-en-1-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,3,3-Trifluoroprop-1-en-1-yl)boronic acid is an organoboron compound with the molecular formula C3H4BF3O2. This compound is characterized by the presence of a trifluoropropenyl group attached to a boronic acid moiety. It is a valuable reagent in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3,3,3-Trifluoroprop-1-en-1-yl)boronic acid typically involves the reaction of trifluoropropene with a boronic acid derivative. One common method is the hydroboration of trifluoropropene followed by oxidation to yield the desired boronic acid. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity, making the compound suitable for various applications in pharmaceuticals and materials science.
Analyse Chemischer Reaktionen
Types of Reactions: (3,3,3-Trifluoroprop-1-en-1-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Substitution: The trifluoropropenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Substituted trifluoropropenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(3,3,3-Trifluoroprop-1-en-1-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, essential in the synthesis of complex organic molecules.
Biology: Utilized in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential in developing new pharmaceuticals, particularly in cancer therapy due to its ability to inhibit specific enzymes.
Industry: Employed in the production of advanced materials, including polymers and electronic components, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (3,3,3-Trifluoroprop-1-en-1-yl)boronic acid involves its ability to form reversible covalent bonds with various biological molecules. The boronic acid group can interact with diols, amines, and other nucleophiles, making it a versatile tool in biochemical studies. In the context of enzyme inhibition, the compound can bind to active site serines, blocking the enzyme’s activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- Phenylboronic acid
- 3-Quinolineboronic acid
- 2-Thienylboronic acid
Comparison: (3,3,3-Trifluoroprop-1-en-1-yl)boronic acid is unique due to the presence of the trifluoropropenyl group, which imparts distinct electronic properties compared to other boronic acids. This makes it particularly useful in reactions requiring high reactivity and selectivity. Its trifluorinated structure also enhances its stability and resistance to metabolic degradation, making it a valuable compound in pharmaceutical research.
Eigenschaften
Molekularformel |
C3H4BF3O2 |
|---|---|
Molekulargewicht |
139.87 g/mol |
IUPAC-Name |
[(E)-3,3,3-trifluoroprop-1-enyl]boronic acid |
InChI |
InChI=1S/C3H4BF3O2/c5-3(6,7)1-2-4(8)9/h1-2,8-9H/b2-1+ |
InChI-Schlüssel |
SPGWQFBFNOTKDE-OWOJBTEDSA-N |
Isomerische SMILES |
B(/C=C/C(F)(F)F)(O)O |
Kanonische SMILES |
B(C=CC(F)(F)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12963874.png)





![tert-Butyl 3-fluoro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B12963915.png)

![3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B12963923.png)




![tert-Butyl 3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B12963934.png)
